IWY357

antimalarial resistance Plasmodium falciparum cross‑resistance

IWY357 (NVP‑IWY357) is a first‑in‑class, pentafluorosulfanyl‑containing pyrazine‑2‑carboxamide antimalarial discovered by Novartis [REFS‑1]. It acts as a prolonged suppressor of blood‑stage Plasmodium falciparum through a novel, currently unresolved mechanism of action, and is intended for treatment of uncomplicated malaria with resistance‐management potential [REFS‑2].

Molecular Formula C18H20F5N5OS
Molecular Weight 449.4 g/mol
Cat. No. B15559392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWY357
Molecular FormulaC18H20F5N5OS
Molecular Weight449.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20F5N5OS/c1-10-12-6-11(30(19,20,21,22)23)4-5-13(12)28-16(10)14-7-25-8-15(27-14)17(29)26-9-18(2,3)24/h4-8,28H,9,24H2,1-3H3,(H,26,29)
InChIKeyHPXREYVNZDJZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IWY357: Long-Acting Pentafluorosulfanyl Antimalarial with No Cross-Resistance for Procurement Evaluation


IWY357 (NVP‑IWY357) is a first‑in‑class, pentafluorosulfanyl‑containing pyrazine‑2‑carboxamide antimalarial discovered by Novartis [REFS‑1]. It acts as a prolonged suppressor of blood‑stage Plasmodium falciparum through a novel, currently unresolved mechanism of action, and is intended for treatment of uncomplicated malaria with resistance‐management potential [REFS‑2]. The compound is in Phase I clinical development and has completed GLP toxicology [REFS‑2].

Why Generic Antimalarials Cannot Substitute for IWY357: Mechanistic and Resistance‑Profile Differentiation


Generic substitution within antimalarial classes is unsafe when parasite resistance prevalence is high. Artemisinin‑based combinations lose efficacy in regions where PfKelch13‑mediated resistance has been documented [REFS‑1]. IWY357 possesses a novel molecular target distinct from all current antimalarials and has shown no cross‑resistance in vitro; no resistant mutants have been isolated despite deliberate selection pressure [REFS‑2]. These properties preclude simple interchange with existing artemisinin, aminoquinoline, or naphthoquinone drugs.

Head‑to‑Head and Cross‑Study Evidence for IWY357 Differentiation vs. Standard Antimalarials


No Cross‑Resistance to Artemisinin Confirmed by in Vitro Resistance Selection

In vitro long‑term resistance selection campaigns against IWY357 failed to yield any stably resistant mutant parasites [REFS‑1]. In contrast, identical selection protocols with artemisinin derivatives routinely generate PfKelch13 mutations, which now exceed 5% prevalence in the Greater Mekong Subregion [REFS‑2]. IWY357 retains full potency against P. falciparum lines that carry validated artemisinin‑resistance alleles [REFS‑1].

antimalarial resistance Plasmodium falciparum cross‑resistance PfKelch13

Predicted Human Half‑Life Permits Single‑Dose Cure vs. 3‑Day Artemisinin Combination Therapy

Phase I pharmacokinetic data for IWY357 indicate a human half‑life sufficient to support biweekly (Q2W) intravenous dosing without a pharmacokinetic enhancer [REFS‑1], consistent with a single‑dose oral cure concept. The standard‑of‑care artemether‑lumefantrine combination requires 3‑day twice‑daily administration because artemether has a terminal elimination half‑life of only 1‑2 hours [REFS‑2].

pharmacokinetics half‑life dosing regimen adherence

Low Predicted Therapeutic Dose (<100 mg) vs. Standard ACT Dose Loads

MMV pipeline information projects an effective therapeutic dose of <100 mg for IWY357 [REFS‑1]. By comparison, a full adult course of artemether‑lumefantrine requires 480 mg artemether plus 2,880 mg lumefantrine [REFS‑2]. The >95% reduction in total drug substance per cure lowers active pharmaceutical ingredient requirements and simplifies tablet formulation.

dose reduction formulation cost of goods supply chain

Fast in Vitro and in Vivo Parasite Killing Rate vs. Slower‑Acting Antimalarials

IWY357 demonstrates fast parasite killing both in vitro and in the P. falciparum‑humanized mouse model [REFS‑1]. Fast‑killing antimalarials such as artemisinins reduce parasite biomass by >10,000‑fold in 48 h, whereas slower‑acting agents like atovaquone achieve approximately 100‑fold reduction over the same period [REFS‑2]. Although quantitative killing‑rate values for IWY357 remain undisclosed, the “fast” classification positions it alongside artemisinins for rapid fever clearance.

parasite reduction rate killing speed fever clearance transmission blocking

Priority Application Scenarios for IWY357 Based on Verified Differential Attributes


Single‑Dose Treatment of Uncomplicated Malaria in Artemisinin‑Resistant Foci

In regions where PfKelch13 mutations lead to artemisinin treatment failure, IWY357’s novel mechanism and absence of cross‑resistance [REFS‑1] make it a viable single‑agent cure candidate, simplifying regimens and reducing reliance on partner drugs that may also lose potency.

Mass Drug Administration and Seasonal Malaria Chemoprevention

The predicted single‑dose, <100 mg profile [REFS‑1] and extended half‑life [REFS‑2] align with the operational requirements of mass drug administration and seasonal chemoprevention, where low pill burden and infrequent dosing are essential for coverage and adherence.

Partner Drug Screening for Next‑Generation Artemisinin‑Free Combinations

IWY357’s fast‑killing phenotype [REFS‑1] and lack of resistance markers qualify it as a backbone candidate for novel combination therapies, enabling preclinical screening of partner drugs that provide supplementary transmission‑blocking or relapse activity.

Chemical Probe for Pentafluorosulfanyl‑Based Antimalarial Design

The SF5 substituent present in IWY357 is rarely explored in antimalarial chemistry; the compound serves as a validated chemical probe for structure‑activity relationship studies aiming to exploit the metabolic stability and potency advantages conferred by this functional group [REFS‑2].

Technical Documentation Hub

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28 linked technical documents
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